molecular formula C7H7FN2O2 B1317570 4-Fluoro-5-methyl-2-nitroaniline CAS No. 97389-10-1

4-Fluoro-5-methyl-2-nitroaniline

Cat. No.: B1317570
CAS No.: 97389-10-1
M. Wt: 170.14 g/mol
InChI Key: CLZLGCQRNQTZRE-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction is as follows: [ \text{4-Fluoro-2-methylaniline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

    Reduction: 4-Fluoro-5-methyl-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methyl-2-nitroaniline is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitroaniline
  • 2-Amino-5-fluoro-4-nitroanisole
  • 4-Fluoro-5-nitro-o-anisidine

Comparison: 4-Fluoro-5-methyl-2-nitroaniline is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-fluoro-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZLGCQRNQTZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539338
Record name 4-Fluoro-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97389-10-1
Record name 4-Fluoro-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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